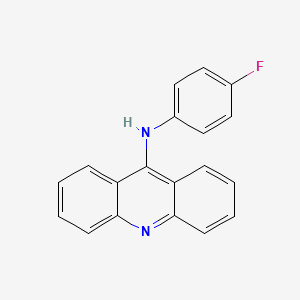
3-Chloro-1-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a nitro group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-nitronaphthalene typically involves the nitration of 3-chloronaphthalene. The nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Sodium hydroxide for hydroxylation, ammonia for amination, and thiols for thiolation.
Major Products Formed
Reduction: 3-Chloro-1-aminonaphthalene.
Substitution: Depending on the nucleophile, products such as 3-hydroxy-1-nitronaphthalene, 3-amino-1-nitronaphthalene, or 3-thio-1-nitronaphthalene can be formed.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and photostability.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-nitronaphthalene in chemical reactions involves the electrophilic nature of the nitro group and the nucleophilic substitution potential of the chlorine atom. The nitro group can participate in redox reactions, while the chlorine atom can be displaced by nucleophiles. These properties make it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitronaphthalene: A nitro group at the first position without any chlorine substitution.
2-Chloro-1-nitronaphthalene: Chlorine substitution at the second position instead of the third.
3-Bromo-1-nitronaphthalene: Bromine substitution at the third position instead of chlorine.
Uniqueness
3-Chloro-1-nitronaphthalene is unique due to the combined presence of both a chlorine atom and a nitro group on the naphthalene ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications where both electrophilic and nucleophilic sites are required.
Eigenschaften
CAS-Nummer |
56961-39-8 |
|---|---|
Molekularformel |
C10H6ClNO2 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
3-chloro-1-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H |
InChI-Schlüssel |
FDBCEJTXDLBXOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


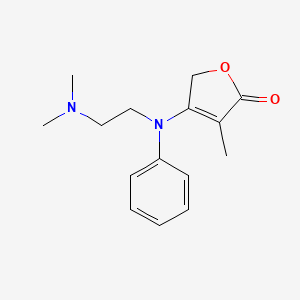
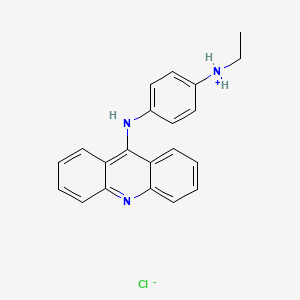


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
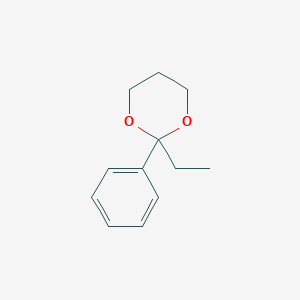
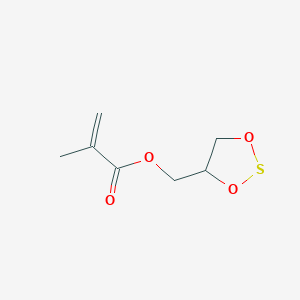
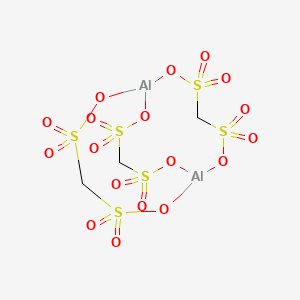
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)
